(1-氨基环己基)膦酸

描述

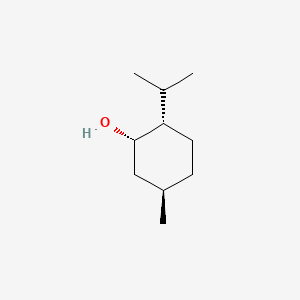

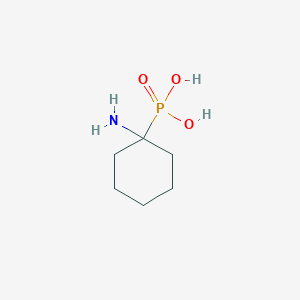

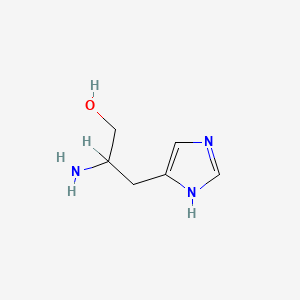

- (1-Aminocyclohexyl)phosphonic acid (also known as phosphonous acid ) is an organophosphorus compound.

- Its chemical formula is C₆H₁₄NO₃P .

- It features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.

- It is structurally analogous to the phosphate moiety and exhibits acid properties.

Synthesis Analysis

- (1-Aminocyclohexyl)phosphonic acid can be synthesized through various methods:

- Modified Mannich reaction: Reacting phosphorous acid with formaldehyde and a primary or secondary amine yields an aminomethylphosphonic acid.

- Dialkyl phosphites and acyl chloride: Commonly used for industrial production of specific phosphonic acids.

Molecular Structure Analysis

- The molecule has a tetrahedral geometry.

- It exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure.

Chemical Reactions Analysis

- Phosphonic acid acts as a diprotic acid, donating two protons (H⁺) per molecule.

- It can alter fungal metabolism and inhibit growth.

- Some derivatives undergo Hofmann elimination and substitution reactions in the presence of a base.

科学研究应用

不对称合成

- 高效不对称合成:已开发出一种新的方法,用于合成1-氨基-1-烷基膦酸,其中可能包括类似(1-氨基环己基)膦酸的衍生物。该方法涉及选择性地烷基化和随后的转化,导致高对映体纯度和良好产率 (Yuan, Li, & Wang, 2000)。

生物活性和药物化学

- 药物化学中的α-氨基膦酸/膦酸基团:已广泛研究了α-氨基膦酸的生物活性和天然存在,其中包括(1-氨基环己基)膦酸。这些化合物以影响生理和病理过程而闻名,在医学和农药化学领域具有应用。它们主要通过抑制各种酶 (Mucha, Kafarski, & Berlicki, 2011)。

特定应用和合成

- 合成对映异构纯的1-氨基环丙基膦酸:报道了环丙基衍生物的特定合成,表明对类似结构的生物活性引起了兴趣 (Groth et al., 1993)。

- 合成(2-氨基-4,5-二甲基环己基)膦酸:通过展示这类化合物的广泛存在和多样的生物活性,这种合成强调了碳环氨基酸在医学应用中的重要性 (Anisimova et al., 2003)。

- 双(膦酸)的一锅法合成:这种方法可能被应用于合成(1-氨基环己基)膦酸的衍生物,展示了膦酸在合成中的多功能性 (Egorov et al., 2011)。

酶抑制和药物应用

- 氨基膦酸作为酶抑制剂:这些化合物,包括(1-氨基环己基)膦酸的变体,在研究代谢调节、药物开发以及作为治疗代谢性疾病的潜在治疗方法中被使用。与磷酸盐相比,它们的稳定性使其在生物应用中具有重要意义 (Orsini, Sello, & Sisti, 2010)。

材料科学中的表面和界面性质

- 膦酸在表面修饰中的应用:膦酸被用于修改各种材料的表面和界面性质,其中可能包括(1-氨基环己基)膦酸的衍生物。它们的应用范围从电子器件到纳米材料合成 (Guerrero et al., 2013)。

安全和危害

- Direct exposure can cause skin and eye irritation.

- Proper handling and disposal are essential to prevent environmental contamination.

未来方向

- Ongoing research explores further potential uses of phosphonic acid and its derivatives.

Remember to handle phosphonic acid with care due to its potential hazards. If you have any specific questions or need further details, feel free to ask! 😊

属性

IUPAC Name |

(1-aminocyclohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986674 | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclohexyl)phosphonic acid | |

CAS RN |

67398-11-2 | |

| Record name | NSC320308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)